2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1172376-95-2
VCID: VC2998982
InChI: InChI=1S/C9H16N4.2ClH/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9;;/h1-7,10H2;2*1H
SMILES: C1CCC2=NN=C(N2CC1)CCN.Cl.Cl
Molecular Formula: C9H18Cl2N4
Molecular Weight: 253.17 g/mol

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride

CAS No.: 1172376-95-2

Cat. No.: VC2998982

Molecular Formula: C9H18Cl2N4

Molecular Weight: 253.17 g/mol

* For research use only. Not for human or veterinary use.

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride - 1172376-95-2

Specification

CAS No. 1172376-95-2
Molecular Formula C9H18Cl2N4
Molecular Weight 253.17 g/mol
IUPAC Name 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H16N4.2ClH/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9;;/h1-7,10H2;2*1H
Standard InChI Key LXHJOLDYQDXKNC-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(N2CC1)CCN.Cl.Cl
Canonical SMILES C1CCC2=NN=C(N2CC1)CCN.Cl.Cl

Introduction

Safety and Handling

  • Hazard Statements: The parent compound is classified with hazard statements H302, H315, H318, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

  • Precautionary Statements: Handling requires precautions such as wearing protective clothing, avoiding contact with skin and eyes, and using appropriate ventilation .

Synthesis and Applications

While specific synthesis methods for 2-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride are not detailed, compounds in this class are often synthesized through multi-step reactions involving the formation of the triazoloazepine core followed by attachment of the ethanamine side chain. Applications may include pharmaceutical research due to the biological activity of similar heterocyclic compounds.

Related Compounds

  • 2-(Pyridin-4-yl)ethanamine hydrochloride: This compound, with a molecular weight of 158.63 g/mol, is another example of an ethanamine derivative with potential biological activity .

  • 2-(6,7,8,9-Tetrahydro-5H-124triazolo[4,3-a]azepin-3-yl)phenol: This phenol derivative shares the triazoloazepine core but has a phenol group instead of an ethanamine group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator